molecular formula C7H4ClFN2S B2548148 6-Chloro-5-fluorobenzo[d]thiazol-2-amine CAS No. 634909-27-6

6-Chloro-5-fluorobenzo[d]thiazol-2-amine

Cat. No.: B2548148
CAS No.: 634909-27-6
M. Wt: 202.63
InChI Key: OKTZUXGSXXPGMT-UHFFFAOYSA-N
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Description

Significance of Benzothiazole (B30560) Core Structures in Contemporary Drug Discovery

The benzothiazole core, a bicyclic system composed of a benzene (B151609) ring fused to a thiazole (B1198619) ring, is a cornerstone in the field of medicinal chemistry. This structural motif is present in a variety of FDA-approved drugs and serves as a versatile scaffold for the design of new therapeutic agents. Its significance lies in its ability to interact with a diverse range of biological targets, leading to a broad spectrum of pharmacological effects. Benzothiazole derivatives have been reported to exhibit anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antidiabetic properties, among others. The structural rigidity of the benzothiazole nucleus, combined with its capacity for diverse substitutions, allows for the fine-tuning of its physicochemical and pharmacokinetic properties, making it an attractive framework for drug development.

Overview of Monohalogenated and Dihalogenated Benzothiazole Derivatives

The incorporation of halogen atoms, such as fluorine and chlorine, into the benzothiazole scaffold has been a pivotal strategy in medicinal chemistry to modulate the biological activity of these compounds. Halogens can influence a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins.

Monohalogenated Benzothiazoles: The introduction of a single halogen atom can significantly impact the electronic properties and reactivity of the benzothiazole ring. For example, fluorinated benzothiazoles have shown promise as imaging agents for Alzheimer's disease, while chlorinated derivatives have been investigated for their antimicrobial and anticancer activities.

Dihalogenated Benzothiazoles: The presence of two halogen atoms on the benzothiazole core, as seen in 6-Chloro-5-fluorobenzo[d]thiazol-2-amine, offers a more complex substitution pattern that can lead to unique biological profiles. The combination of different halogens, such as chlorine and fluorine, can synergistically enhance the therapeutic efficacy and selectivity of the resulting derivatives. These dihalogenated compounds are of particular interest for their potential to overcome drug resistance and to exhibit potent and selective activities.

Research Trajectory and Academic Importance of this compound

While research on this compound is still in its nascent stages, the academic importance of this compound is steadily growing. Its structural similarity to other biologically active halogenated benzothiazoles has spurred interest in its potential therapeutic applications. For instance, the synthesis and evaluation of structurally related compounds, such as 2-amino-6-fluoro-7-chloro(1,3)benzothiazole, have provided valuable insights into the structure-activity relationships of dihalogenated benzothiazoles. Studies on similar scaffolds have demonstrated that the position and nature of the halogen substituents are critical for determining the biological activity. The trajectory of research for this compound is therefore focused on elucidating its unique pharmacological profile and exploring its potential as a lead compound for the development of new drugs. Recent studies have begun to highlight the anticancer properties of this and related benzothiazole derivatives.

Core Research Objectives and Scope for Investigations of this compound

The primary research objectives for this compound are centered on a comprehensive evaluation of its medicinal chemistry potential. Key areas of investigation include:

Synthesis and Optimization: Developing efficient and scalable synthetic routes to access this compound and its derivatives. This includes the exploration of novel synthetic methodologies and the optimization of reaction conditions. A common starting point for similar syntheses involves the reaction of a halogenated aniline (B41778) with potassium thiocyanate (B1210189) in the presence of bromine and acetic acid. derpharmachemica.com

Biological Screening: Conducting extensive in vitro and in vivo screening to identify and characterize the pharmacological activities of the compound. This encompasses a wide range of assays to assess its potential as an anticancer, anti-inflammatory, antimicrobial, or neuroprotective agent. For example, a recent study on novel benzothiazole derivatives, including a 6-chloro substituted compound, investigated their dual anti-inflammatory and anticancer activities. nih.gov

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of this compound to understand the relationship between its chemical structure and biological activity. These studies are crucial for the rational design of more potent and selective analogs.

Mechanism of Action Studies: Elucidating the molecular mechanisms by which this compound exerts its biological effects. This involves identifying its cellular targets and signaling pathways. Research on a related compound, 6-chloro-N-(4-nitrobenzyl) benzo[d] thiazol-2-amine, has shown that it can inhibit both AKT and ERK signaling pathways in cancer cells. nih.gov

The scope of investigations for this compound is broad, with the potential to contribute significantly to the development of new therapeutic strategies for a variety of diseases.

Detailed Research Findings

Recent research has begun to shed light on the potential of 6-chloro substituted benzothiazole-2-amine derivatives as therapeutic agents. A 2024 study focused on the design and synthesis of a series of novel benzothiazole compounds, including derivatives of 6-chloro-benzo[d]thiazol-2-amine, and evaluated their dual anti-inflammatory and anticancer properties. nih.gov

One of the key findings was the identification of 6-chloro-N-(4-nitrobenzyl) benzo[d] thiazol-2-amine (compound B7) as a particularly active compound. nih.gov This derivative demonstrated significant inhibition of proliferation in human epidermoid carcinoma (A431), and human non-small cell lung cancer (A549 and H1299) cell lines. nih.gov

Interactive Data Table: Proliferation Inhibition of Compound B7 nih.gov

Cell LineIC50 (µM)
A4311.54
A5492.18
H12993.27

Note: IC50 is the concentration of a drug that is required for 50% inhibition in vitro.

Furthermore, the study revealed that compound B7 also exhibited anti-inflammatory activity by decreasing the activity of pro-inflammatory cytokines IL-6 and TNF-α. nih.gov Mechanistic studies showed that this compound could induce apoptosis and cause cell cycle arrest in cancer cells. nih.gov Western blot analysis confirmed that the anticancer effects were mediated through the inhibition of both the AKT and ERK signaling pathways in A431 and A549 cells. nih.gov

These findings underscore the therapeutic potential of the 6-chloro-benzo[d]thiazol-2-amine scaffold and provide a strong rationale for the continued investigation of this compound. The additional fluorine substitution in the target compound could further enhance its biological activity and pharmacokinetic properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-5-fluoro-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClFN2S/c8-3-1-6-5(2-4(3)9)11-7(10)12-6/h1-2H,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKTZUXGSXXPGMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1F)Cl)SC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClFN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 6 Chloro 5 Fluorobenzo D Thiazol 2 Amine and Its Structural Analogues

Primary Synthetic Pathways to 6-Chloro-5-fluorobenzo[d]thiazol-2-amine

The foundational synthesis of the this compound scaffold relies on the construction of the bicyclic benzothiazole (B30560) core from appropriately substituted aniline (B41778) precursors.

Cyclization Reactions Involving Halogenated Anilines and Thiocyanate (B1210189) Precursors

The most prevalent method for synthesizing 2-aminobenzothiazoles, including the title compound, is the oxidative cyclization of a substituted aniline with a thiocyanate salt. researchgate.netindexcopernicus.com This reaction, a variation of the Hugerschoff synthesis, proceeds by treating a halogenated aniline—in this specific case, 4-chloro-3-fluoroaniline—with a source of thiocyanate, such as potassium thiocyanate (KSCN) or ammonium (B1175870) thiocyanate (NH₄SCN). rjpbcs.comresearchgate.net

The reaction is typically carried out in a solvent like glacial acetic acid. Bromine, dissolved in glacial acetic acid, is added to the mixture, serving as an oxidizing agent to facilitate the electrophilic cyclization. researchgate.netrjpbcs.com The proposed mechanism involves the initial formation of a phenylthiourea intermediate from the aniline and thiocyanate, which then undergoes bromine-mediated oxidative ring closure to form the 2-aminobenzothiazole (B30445) ring system. indexcopernicus.com This method is widely applicable for producing various 2-aminobenzothiazoles with different substitution patterns on the benzene (B151609) ring. rjpbcs.com For instance, the synthesis of the closely related analogue 2-amino-6-fluoro-7-chlorobenzothiazole is achieved by the cyclization of 3-chloro-4-fluoroaniline (B193440) with potassium thiocyanate using bromine as the catalyst.

Optimization of Reaction Conditions for Enhanced Yield and Purity

The successful synthesis of this compound with high yield and purity is contingent upon careful control of reaction conditions. Key parameters that are frequently optimized include temperature, reagent stoichiometry, and product isolation techniques.

One critical aspect is the management of the exothermic bromination step. The reaction mixture is typically cooled, often below room temperature, before the dropwise addition of the bromine solution. This controlled addition prevents the temperature from rising excessively, which could otherwise lead to the formation of undesired brominated side products and decomposition. researchgate.net

Following the cyclization, the workup procedure is crucial for isolating a pure product. The acidic reaction mixture is often neutralized with a base, such as an ammonia solution or sodium bicarbonate, to precipitate the 2-aminobenzothiazole product. nih.gov The choice of base and the final pH can influence the purity of the crude product. Subsequent purification is commonly achieved by recrystallization from suitable solvents like ethanol (B145695) or benzene, often after treatment with activated charcoal to remove colored impurities.

Table 1: Optimization of Reaction Parameters for 2-Aminobenzothiazole Synthesis
ParameterCondition/ReagentPurpose/Effect on Yield and PurityReference
Temperature ControlCooling (e.g., below room temperature) during bromine additionMinimizes the formation of brominated side-products and degradation, improving purity and yield.
CatalystBromine in acetic acidActs as an oxidizing agent to facilitate the key cyclization step. Alternative electrophilic bromine sources like benzyltrimethylammonium tribromide can offer milder conditions and easier handling. researchgate.netindexcopernicus.com
Reaction TimeStirring overnight after bromine additionEnsures the reaction proceeds to completion for maximum yield. nih.gov
Isolation pHNeutralization with ammonia solution or NaHCO₃ to pH 6-8Induces precipitation of the amine product from the acidic solution. Proper pH control is essential for complete precipitation and purity. nih.gov
PurificationRecrystallization from solvents like ethanol or benzeneRemoves soluble impurities and unreacted starting materials, yielding the final product with high purity.

Derivatization Strategies at the 2-Amine Moiety of Benzothiazole

The 2-amino group of the benzothiazole ring is a versatile functional handle that allows for a wide array of chemical modifications. These derivatizations are key to creating structural analogues with diverse properties.

N-Substituted Amide and Acyl Analogues Synthesis

The primary amine at the C2 position can be readily acylated to form N-substituted amide and acyl derivatives. A common method involves the reaction of the 2-aminobenzothiazole with an acylating agent such as an acyl chloride or an acid anhydride (B1165640). nih.govresearchgate.net For example, acylation can be achieved using chloroacetyl chloride, often in a suitable solvent. nih.govresearchgate.net

A subsequent reaction can be performed on the resulting N-(benzothiazol-2-yl)-2-chloroacetamide intermediate. The chlorine atom serves as a leaving group, allowing for nucleophilic substitution by various primary or secondary amines to yield a diverse library of N-substituted amide analogues. researchgate.netacs.org This two-step approach provides significant flexibility in introducing different functional groups.

Table 2: Examples of Reagents for N-Substituted Amide Synthesis
Starting MaterialReagent(s)Product TypeReference
2-AminobenzothiazoleAcetic Anhydride (Ac₂O) in PyridineN-acetylated benzothiazole nih.gov
2-Aminobenzothiazole1. Chloroacetyl chloride 2. Various primary/secondary amines (e.g., morpholine, cyclohexylamine)N-substituted glycinamide derivatives of benzothiazole researchgate.netacs.org
2-AminobenzothiazoleCarbamoyl chlorideBenzothiazole-based carbamoyl chloride for further coupling reactions researchgate.net

Schiff Base Formation and Imine Derivatives

One of the most straightforward derivatization strategies is the formation of Schiff bases (or imines) through the condensation of the 2-amino group with an aldehyde or a ketone. guilan.ac.ircibtech.org This reaction is typically performed by refluxing the 2-aminobenzothiazole derivative with the carbonyl compound in a solvent like absolute ethanol. researchgate.netmedmedchem.com Often, a catalytic amount of a weak acid, such as glacial acetic acid, is added to facilitate the dehydration process. This method has been successfully applied to 2-aminobenzothiazoles with various substituents, including halogenated analogues, to produce a wide range of imine derivatives. alayen.edu.iq

Table 3: Schiff Base Formation with 2-Aminobenzothiazole Analogues
Benzothiazole ReactantCarbonyl ReactantConditionsProductReference
2-AminobenzothiazoleVarious aromatic aldehydesEthanol, acidic mediumAromatic Schiff base guilan.ac.ir
6-Bromo-4-fluoro-2-aminobenzothiazoleAromatic benzaldehydesBasal mediumUnsaturated Schiff base alayen.edu.iq
2-Amino-6-fluoro-7-chlorobenzothiazoleSubstituted chloro benzaldehydeMethanol, glacial acetic acid, refluxN-(chlorobenzylidene)benzothiazol-2-amine
2-Aminobenzothiazoleo-VanillinEthanol, NaOH, refluxImine derivative of o-vanillin medmedchem.com

Hydrazine (B178648) Carboxamide Derivatization

More complex derivatives, such as hydrazine carboxamides, can be synthesized through a multi-step pathway starting from the 2-amino group. A well-established route involves an initial N-alkylation of the 2-aminobenzothiazole with an α-halo ester, such as ethyl chloroacetate, in a solvent like dry acetone. saspublishers.comuobaghdad.edu.iq This reaction yields an ethyl (benzothiazol-2-yl)amino]acetate intermediate.

The subsequent step involves the treatment of this ester with hydrazine hydrate (B1144303), typically by refluxing in absolute ethanol. saspublishers.comnih.gov This converts the ester moiety into a hydrazide, resulting in the formation of a 2-[(benzothiazol-2-yl)amino]acetohydrazide, which is a type of hydrazine carboxamide derivative. saspublishers.com This acetohydrazide can then serve as a precursor for further reactions, for example, by condensation with aldehydes to create more complex structures. saspublishers.com An alternative approach involves the direct conversion of a 2-aminobenzothiazole into a 2-hydrazinobenzothiazole, which can then be acylated. google.comsemanticscholar.org

Mannich Base Condensation and Amine Adducts

The Mannich reaction is a versatile three-component condensation reaction in organic chemistry that involves the aminoalkylation of an active hydrogen compound. In the context of this compound, this reaction typically proceeds with formaldehyde (B43269) (a non-enolizable aldehyde) and a primary or secondary amine. oarjbp.comoarjbp.com The benzothiazole derivative provides the amine component for the initial formation of an Eschenmoser-like salt, which then reacts with a suitable carbanion.

Alternatively, and more commonly for 2-aminobenzothiazoles, the exocyclic amine can react with formaldehyde and a secondary amine (such as dimethylamine, diethylamine (B46881), or morpholine) to form a Mannich base. researchgate.net The general mechanism involves the formation of an iminium ion from the reaction of formaldehyde and the secondary amine. The this compound, acting as a nucleophile, then attacks the iminium ion to yield the corresponding aminomethylated product. oarjbp.com This reaction is a powerful tool for introducing an aminomethyl group, which can significantly alter the physicochemical properties of the parent molecule. researchgate.net A series of Mannich bases have been prepared from related triazole Schiff bases via aminomethylation with formaldehyde and various secondary or substituted primary amines. researchgate.net

Table 1: Representative Mannich Reaction Components

Starting Benzothiazole Aldehyde Amine Product Type
This compound Formaldehyde Secondary Amine (e.g., Morpholine) N-(dialkylaminomethyl) derivative

Construction of Fused Heterocyclic Systems from this compound Precursors

The 2-amino group of this compound is a versatile handle for the annulation of additional heterocyclic rings, leading to the formation of complex, polycyclic molecules with diverse chemical properties.

Synthesis of Thiazolidinone Ring Systems

Thiazolidin-4-ones are a well-known class of heterocyclic compounds. Their synthesis from 2-aminobenzothiazole precursors is a well-established route. The synthesis commences with the condensation of this compound with various aromatic aldehydes to form the corresponding Schiff bases (imines). nih.gov These intermediates are then subjected to cyclocondensation with a mercaptoalkanoic acid, most commonly thioglycolic acid, in a suitable solvent like dioxane, often with a catalytic amount of anhydrous zinc chloride. nih.govscispace.com The reaction proceeds via nucleophilic attack of the thiol group on the imine carbon, followed by intramolecular cyclization to yield the 3-(6-chloro-5-fluorobenzo[d]thiazol-2-yl)-2-arylthiazolidin-4-one derivatives. nih.govhueuni.edu.vn

A study on the structural isomer, 7-chloro-6-fluoro-2-aminobenzothiazole, demonstrated this two-step process. The initial Schiff bases were formed, followed by refluxing with mercaptoacetic acid and a pinch of anhydrous zinc chloride in dioxane for 8 hours to afford the final thiazolidinone products. nih.gov

Table 2: Synthesis of Thiazolidin-4-one Derivatives

Step Reactants Reagents/Conditions Product
1 This compound, Aromatic Aldehyde H₂SO₄ (cat.), Ethanol, Reflux Schiff Base

Formation of Quinazolinone Derivatives

Quinazolinone moieties can be fused to the benzothiazole core by reacting this compound with derivatives of anthranilic acid. A common method involves a condensation reaction with anthranilic acid and acetic anhydride. ctppc.orgresearchgate.netresearchgate.net

In a representative synthesis using the analogous 2-amino-7-chloro-6-fluorobenzothiazole, the benzothiazole (0.01 mol) was added to a mixture obtained from a 4-hour reflux of anthranilic acid (0.01 mol) and acetic anhydride in glacial acetic acid. ctppc.orgresearchgate.net The entire mixture was then refluxed for an additional 4 hours. Upon cooling and pouring onto crushed ice, the solid 3-(7-chloro-6-fluorobenzo[d]thiazol-2-yl)-2,3-dihydro-2-methylquinazolin-4(1H)-one was obtained, which was then purified by recrystallization. ctppc.orgresearchgate.net This methodology provides a direct route to constructing the quinazolinone ring system onto the benzothiazole scaffold.

Further functionalization is possible. For instance, the synthesized quinazolinone can be treated with formaldehyde and diethylamine in methanol to introduce a diethylaminomethyl group at the N-1 position of the quinazolinone ring. ctppc.orgresearchgate.net

Table 3: General Scheme for Quinazolinone Synthesis

Reactant 1 Reactant 2 Reagents/Conditions Product

Development of Triazolo-Benzothiazole Analogues

The synthesis of triazolo-benzothiazole systems typically begins with the conversion of the 2-amino group into a hydrazine moiety. 2-Hydrazino-1,3-benzothiazole can be prepared by heating 2-mercaptobenzothiazole with an excess of hydrazine hydrate. researchgate.net This 2-hydrazino intermediate is the key precursor for building the fused triazole ring.

Several methods can be employed for the cyclization step. Reaction of the 2-hydrazino derivative with formic acid results in the formation of the benzo nih.govresearchgate.netthiazolo[2,3-c] nih.govctppc.orgtriazole ring system. nih.gov Alternatively, reacting the hydrazine with carbon disulfide in an alkaline medium yields a nih.govctppc.orgtriazolo[3,4-b] ctppc.orgresearchgate.netbenzothiazole-3-thiol. researchgate.net Another route involves condensing the 2-hydrazino intermediate with aromatic aldehydes to form hydrazones, which are then cyclized using acetic anhydride to afford substituted nih.govctppc.orgtriazolo[3,4-b] ctppc.orgresearchgate.netbenzothiazoles. researchgate.net A study on the synthesis of 6-fluoro-7-substituted benzothiazole analogues involved cyclization of an intermediate with formic acid to produce the fused triazolo ring. researchgate.net

Table 4: Pathways to Triazolo-Benzothiazole Systems

Precursor Reagent Product System
2-Hydrazinyl-6-chloro-5-fluorobenzothiazole Formic Acid Benzo nih.govresearchgate.netthiazolo[2,3-c] nih.govctppc.orgtriazole
2-Hydrazinyl-6-chloro-5-fluorobenzothiazole Carbon Disulfide, KOH nih.govctppc.orgTriazolo[3,4-b]benzothiazole-3-thiol

Azetidinone Ring Annulation

Azetidinones, also known as β-lactams, are four-membered heterocyclic rings. The synthesis of azetidinone derivatives from this compound follows a well-defined pathway, starting with the formation of a Schiff base. The primary amine is condensed with an appropriate aromatic aldehyde to yield an imine. nih.gov

The crucial step in forming the azetidinone ring is the Staudinger cycloaddition, a [2+2] cycloaddition reaction. The Schiff base is treated with chloroacetyl chloride in the presence of a base, typically triethylamine (B128534) (TEA), in an inert solvent such as 1,4-dioxane (B91453). The reaction is usually carried out at low temperatures (0°C) and then stirred for an extended period at room temperature. This process leads to the formation of 1-(6-chloro-5-fluorobenzo[d]thiazol-2-yl)-3-chloro-4-arylazetidin-2-ones. The stereochemistry of the resulting β-lactam can be influenced by the substituents and reaction conditions.

Table 5: Synthesis of Azetidin-2-one Derivatives

Step Reactants Reagents/Conditions Product
1 This compound, Aromatic Aldehyde Ethanol, Reflux Schiff Base

Pyrazole (B372694) Ring Integration

The integration of a pyrazole ring onto the benzothiazole scaffold often involves the use of a hydrazine precursor. The 2-amino group of this compound is first converted to a hydrazine, yielding 1-(6-chloro-5-fluorobenzo[d]thiazol-2-yl)hydrazine. jbarbiomed.com

This hydrazine derivative is then reacted with a 1,3-dicarbonyl compound in a classical Knorr pyrazole synthesis. For example, refluxing 1-(7-chloro-6-fluorobenzo[d]thiazol-2-yl)hydrazine (0.01 mol) with pentane-2,4-dione (acetylacetone) (0.01 mol) in ethanol for 10 hours leads to the formation of the corresponding 2-(3,5-dimethyl-1H-pyrazol-1-yl)-7-chloro-6-fluorobenzo[d]thiazole. jbarbiomed.com After reflux, the reaction mixture is poured into crushed ice, and the resulting solid product is filtered and purified by recrystallization from alcohol. jbarbiomed.com This method provides a straightforward and efficient way to attach a pre-functionalized pyrazole ring to the C2 position of the benzothiazole nucleus.

Table 6: Pyrazole Ring Synthesis via Knorr Cyclocondensation

Benzothiazole Precursor 1,3-Dicarbonyl Compound Conditions Product
1-(6-Chloro-5-fluorobenzo[d]thiazol-2-yl)hydrazine Pentane-2,4-dione Ethanol, Reflux 6-Chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-fluorobenzo[d]thiazole

Novel and Advanced Synthetic Approaches

Recent advancements in synthetic organic chemistry have led to the development of innovative methods for the construction of the 2-aminobenzothiazole core. These approaches often offer advantages over classical methods in terms of reaction conditions, yields, and environmental impact.

Organocatalysis has emerged as a powerful tool in organic synthesis, providing an alternative to traditional metal-based catalysts. While direct N-Heterocyclic Carbene (NHC)-catalyzed synthesis of the 2-aminobenzothiazole ring from simple precursors is not widely documented, NHCs have been effectively utilized in the functionalization of the pre-formed 2-aminobenzothiazole scaffold.

One notable example is the NHC-catalyzed direct oxidative amidation of aldehydes with 2-aminobenzothiazoles. This method facilitates the formation of N-acyl 2-aminobenzothiazoles through the generation of an acyl azolium intermediate. The carbene, generated from a triazolium salt under oxidative conditions, is key to the success of this transformation. This reaction is valued for its mild conditions and high yields.

A significant advancement in the field of organocatalysis for the synthesis of the 2-aminobenzothiazole core involves metal-free oxidative cyclization reactions. One such approach utilizes a catalytic amount of iodine with molecular oxygen as a green oxidant. This method allows for the synthesis of various 2-aminobenzothiazoles from cyclohexanones and thioureas under mild conditions nih.govorganic-chemistry.org. The reaction proceeds through a proposed mechanism involving enolization, α-iodination, nucleophilic substitution, cyclization, and dehydrogenation organic-chemistry.org.

Another innovative metal-free, iodine-catalyzed, and oxygen-promoted cascade reaction has been developed for the synthesis of 2-aminobenzothiazoles from isothiocyanatobenzenes and amines. This process involves the in situ formation of a benzothiourea intermediate, followed by an intramolecular cross-dehydrogenative coupling of C(sp2)−H and S−H bonds organic-chemistry.org. This methodology is advantageous as it avoids the use of expensive transition-metal catalysts and hazardous oxidants organic-chemistry.org.

ReactantsCatalyst/ReagentOxidantSolventTemp (°C)Yield (%)Reference
Cyclohexanones, ThioureasIodine (catalytic), PTSAO₂DMSO75up to 84 organic-chemistry.org
Isothiocyanatobenzenes, AminesIodine (catalytic)O₂Chlorobenzene120Moderate to Excellent organic-chemistry.org

Microwave-assisted organic synthesis (MAOS) has gained significant traction as a green chemistry technique that often leads to dramatically reduced reaction times, increased yields, and enhanced product purity compared to conventional heating methods nih.gov. This technology has been successfully applied to the synthesis of a wide array of heterocyclic compounds, including 2-aminobenzothiazole derivatives.

A notable application of this technology is in the synthesis of fluorinated and chlorinated 2-aminobenzothiazole derivatives. For instance, various substituted benzothiazoles, including a 7-chloro-6-fluoro-benzothiazole derivative, have been synthesized using microwave irradiation researchgate.net. The synthesis of Schiff's bases of these compounds was also achieved in significantly shorter reaction times (5 minutes) under microwave conditions researchgate.net.

One-pot multicomponent reactions (MCRs) represent another efficient and atom-economical approach to complex molecules from simple and readily available starting materials in a single synthetic operation. The combination of microwave assistance and MCRs provides a powerful platform for the rapid generation of molecular diversity.

A green and efficient one-pot synthesis of 2-aminobenzothiazoles has been developed through a copper-catalyzed reaction between 2-bromophenyl isothiocyanate and various amines under microwave irradiation. This method is noteworthy for being free of ligands, bases, and other additives, and it produces a range of 2-aminobenzothiazoles in good yields within a short reaction time.

The synthesis of various benzothiazole and benzoxazole libraries has been achieved through a microwave-assisted, one-pot cyclocondensation of 2-aminothiophenols or 2-aminophenols with aldehydes, promoted by phenyliodine(III) bis(trifluoroacetate) (PIFA) ias.ac.in. This approach has demonstrated good to excellent yields for a variety of substrates ias.ac.in.

Furthermore, multicomponent reactions involving 2-aminobenzothiazole, aromatic aldehydes, and 1,3-diketones under solvent-free microwave irradiation have been reported to efficiently produce fused heterocyclic systems nih.gov. The use of a catalyst such as Sc(OTf)₃ can promote a tandem reaction sequence involving Knoevenagel condensation, nucleophilic addition, and intramolecular cyclization nih.gov.

Below is a table summarizing various microwave-assisted syntheses of 2-aminobenzothiazole derivatives and related compounds.

ReactantsCatalyst/ConditionsProduct TypeReaction TimeYield (%)Reference
2-amino-6-nitrobenzothiazole, 3,5-diiodosalicylaldehydeAcetic acid (cat.), Ethanol, 450W MWSchiff Base8-10 min78 scispace.com
2-bromophenyl isothiocyanate, AminesCuI (5 mol%), Ethanol, 130°C MW2-Aminobenzothiazoles30 min27-89N/A
2-aminothiophenols, AldehydesPIFA, solvent-free, MW2-substituted benzothiazolesN/AGood to Excellent ias.ac.in
2-aminobenzothiazole, Aromatic aldehydes, 1,3-diketonesSc(OTf)₃, solvent-free, MWFused benzothiazolesN/AN/A nih.gov
4-fluoro-3-chloro aniline, Optically active isothiocyanatesBromine, ChloroformOptically active 2-aminobenzothiazolesN/AN/A nih.gov

Spectroscopic and Advanced Analytical Characterization of 6 Chloro 5 Fluorobenzo D Thiazol 2 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. For 6-Chloro-5-fluorobenzo[d]thiazol-2-amine, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would provide a complete picture of its molecular architecture.

The ¹H NMR spectrum of this compound is expected to be relatively simple, showing distinct signals for the amine protons and the two aromatic protons on the benzene (B151609) ring.

Amine Protons (-NH₂): A broad singlet is anticipated, typically appearing in the range of δ 7.0-8.0 ppm. The chemical shift and peak shape can be highly dependent on the solvent, concentration, and temperature. This signal would disappear upon D₂O exchange, a standard method for identifying labile protons.

Aromatic Protons (Ar-H): There are two protons on the benzothiazole (B30560) ring system at positions C4 and C7.

The proton at C7 (H-7) is adjacent to the sulfur-containing thiazole (B1198619) ring and is expected to appear as a doublet due to coupling with the fluorine at C5. The chemical shift is predicted to be in the region of δ 7.5-7.8 ppm.

The proton at C4 (H-4) is ortho to the fluorine atom at C5. This proximity results in a strong through-bond coupling. Therefore, the H-4 signal is expected to appear as a doublet with a characteristic ³J(H,F) coupling constant, likely in the range of 8-10 Hz. The electron-withdrawing nature of the adjacent fluorine would shift this proton downfield, likely in the δ 7.2-7.5 ppm range.

For comparison, in the related compound 2-amino-6-chlorobenzothiazole (B160215), the aromatic protons appear at δ 7.66 (d), 7.32 (d), and 7.02 (dd) ppm. The introduction of the fluorine atom at C5 in the title compound simplifies the spectrum to two aromatic signals and introduces distinct H-F coupling.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
-NH₂7.0 - 8.0Broad Singlet-
H-77.5 - 7.8Doublet⁴J(H,F) ≈ 4-6
H-47.2 - 7.5Doublet³J(H,F) ≈ 8-10

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, nine distinct signals are expected, corresponding to each unique carbon atom.

C2 Carbon: The carbon of the amino-substituted thiazole ring (C2) is highly deshielded due to its attachment to two nitrogen atoms and a sulfur atom. It is expected to resonate at a significantly downfield chemical shift, typically in the range of δ 165-170 ppm.

Aromatic Carbons: The seven carbons of the benzothiazole core will show distinct signals. The carbons directly bonded to the electronegative halogen substituents (C5 and C6) will be significantly affected.

The fluorine-bearing carbon (C5) will appear as a doublet with a very large one-bond coupling constant (¹J(C,F)), typically in the range of 240-260 Hz.

The chlorine-bearing carbon (C6) will also have its chemical shift influenced, though the effect is less pronounced than that of fluorine.

The carbons adjacent to the halogenated positions will also show smaller two- and three-bond C-F couplings.

As a reference, the ¹³C NMR signals for the unsubstituted parent compound, 2-aminobenzothiazole (B30445), appear at δ 167.9 (C2), 152.4 (C7a), 131.2 (C3a), 126.2 (C5), 122.2 (C6), 121.5 (C4), and 120.9 (C7) ppm. The introduction of chlorine and fluorine at positions 6 and 5, respectively, would cause significant shifts and produce C-F coupling patterns that are diagnostic for the structure.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Expected C-F Coupling
C2 (N=C-S)165 - 170No
C3a, C7a (Bridgehead)130 - 155Yes (small J)
C5 (C-F)145 - 155Yes (¹J ≈ 240-260 Hz)
C6 (C-Cl)120 - 130Yes (²J)
C4, C7 (C-H)110 - 125Yes (²J, ³J)

¹⁹F NMR is a highly sensitive technique used specifically to characterize fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum would be very simple, showing a single resonance for the fluorine atom at the C5 position. This signal is expected to appear as a doublet due to coupling with the ortho proton, H-4 (³J(F,H) ≈ 8-10 Hz). The chemical shift would provide confirmation of the fluorine's electronic environment.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound and can provide structural information through analysis of its fragmentation patterns.

ESI is a soft ionization technique that typically produces the protonated molecular ion, [M+H]⁺. For this compound (C₇H₄ClFN₂S), high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition.

Theoretical Mass: The calculated monoisotopic mass of the [M+H]⁺ ion is 202.9820 Da.

Isotopic Pattern: A key diagnostic feature would be the isotopic signature of chlorine. The presence of the ³⁷Cl isotope would result in a second peak at [M+2+H]⁺ (m/z 204.9791) with an intensity approximately one-third (around 32%) of the main [M+H]⁺ peak. This pattern is an unambiguous indicator of the presence of a single chlorine atom in the molecule.

GC-MS utilizes a harder ionization method, typically Electron Ionization (EI), which causes fragmentation of the molecule. The resulting fragmentation pattern serves as a molecular fingerprint.

Molecular Ion (M⁺): The molecular ion peak would be observed at m/z 202 (for ³⁵Cl) and 204 (for ³⁷Cl).

Fragmentation: The fragmentation of 2-aminobenzothiazoles is well-documented. Common fragmentation pathways include the loss of small, stable neutral molecules. For this compound, expected fragments could arise from:

Loss of HCN (m/z 175/177)

Loss of a chlorine radical (m/z 167)

Cleavage of the thiazole ring.

The mass spectrum of the related compound 2-amino-6-chlorobenzothiazole shows a strong molecular ion peak at m/z 184/186 and key fragments from the loss of HCN and CS, which supports the predicted fragmentation behavior for the title compound.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. For this compound, LC-MS is instrumental in confirming its molecular weight and providing structural information. In a typical analysis, the compound is first separated from any impurities or reaction byproducts on an LC column before being introduced into the mass spectrometer.

The mass spectrometer ionizes the molecule, and the resulting mass-to-charge ratio (m/z) is detected. For this compound (molecular formula C₇H₄ClFN₂S), the expected molecular weight is approximately 202.64 g/mol . bldpharm.com Using a high-resolution mass spectrometer, the exact mass can be determined with high precision, which helps to confirm the elemental composition. Electrospray ionization (ESI) is a common technique used for this class of compounds, typically showing the protonated molecule [M+H]⁺ in the positive ion mode. nih.gov Quantitative LC-MS analysis can also be employed to determine the concentration of the compound and its metabolites in various samples. nih.gov

Table 1: Expected LC-MS Data for this compound
Ion TypeDescriptionExpected m/z
[M]⁺·Molecular Ion~202.0
[M+H]⁺Protonated Molecule~203.0
[M+Na]⁺Sodium Adduct~225.0
[2M+H]⁺Protonated Dimer~405.0

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation by the sample, a spectrum is generated that reveals the vibrational frequencies of different bonds. For this compound, the IR spectrum provides clear evidence for its key structural features.

The spectrum of a related compound, 2-amino-5-chlorobenzothiazole, shows characteristic bands for the N-H group, C=N of the thiazole ring, and aromatic C-H stretching. rdd.edu.iquobaghdad.edu.iq For this compound, additional characteristic absorption bands corresponding to the C-F and C-Cl bonds are expected. The primary amine (-NH₂) group typically shows two distinct stretching bands in the region of 3300-3500 cm⁻¹. The aromatic ring is identified by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C=N imine stretching of the thiazole ring is usually observed around 1600-1650 cm⁻¹. The presence of the carbon-fluorine bond is confirmed by a strong absorption band in the 1000-1400 cm⁻¹ range, while the carbon-chlorine bond typically appears in the fingerprint region, around 600-800 cm⁻¹. derpharmachemica.com

Table 2: Characteristic IR Absorption Bands for this compound
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Amine (N-H)Stretching3300 - 3500
Aromatic (C-H)Stretching3000 - 3100
Imine (C=N)Stretching1600 - 1650
Aromatic (C=C)Stretching1450 - 1600
C-FStretching1000 - 1400
C-SStretching600 - 800
C-ClStretching600 - 800

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are indispensable for separating this compound from starting materials, byproducts, and degradants, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the benchmark technique for determining the purity of pharmaceutical compounds and other fine chemicals. nih.gov For this compound, a reverse-phase HPLC method is typically employed. In this setup, the compound is passed through a column packed with a nonpolar stationary phase (like C18) and eluted with a polar mobile phase, often a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. The purity is determined by integrating the peak area of the main compound and comparing it to the total area of all peaks detected, usually by a UV detector set at a wavelength where the benzothiazole ring system strongly absorbs.

Table 3: Typical HPLC Parameters for Analysis
ParameterTypical Value/Condition
ColumnReverse-phase C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile PhaseAcetonitrile/Water or Methanol/Water gradient
Flow Rate1.0 mL/min
DetectionUV at 254 nm or 280 nm
Injection Volume10 µL
Column TemperatureAmbient or controlled (e.g., 30 °C)

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) is an advancement of HPLC that utilizes smaller particle sizes in the column packing material (typically less than 2 µm). This results in significantly higher resolution, improved sensitivity, and much faster analysis times compared to traditional HPLC. bldpharm.comambeed.com For the analysis of this compound, UPLC can provide a more accurate purity assessment in a fraction of the time, making it ideal for high-throughput screening and quality control applications. The fundamental principles are the same as HPLC, but the instrumentation is designed to handle the higher backpressures generated by the smaller particles.

Table 4: Comparison of Typical HPLC and UPLC Parameters
ParameterHPLCUPLC
Particle Size3 - 5 µm< 2 µm
Column Dimensions4.6 x 150-250 mm2.1 x 50-100 mm
Flow Rate1.0 - 2.0 mL/min0.2 - 0.6 mL/min
Analysis Time15 - 30 min1 - 5 min
System Pressure1000 - 4000 psi6000 - 15000 psi

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used primarily for monitoring the progress of chemical reactions. rsc.org In the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product. A small spot of the reaction mixture is applied to a TLC plate (e.g., silica (B1680970) gel on an aluminum backing), which is then developed in a suitable solvent system (mobile phase). The separated spots are visualized, often under UV light. By comparing the spots of the reaction mixture to those of the starting materials and a pure product standard, the reaction's progress can be quickly assessed.

Table 5: Example TLC System for Reaction Monitoring
ParameterCondition
Stationary PhaseSilica gel 60 F₂₅₄
Mobile PhaseEthyl acetate (B1210297)/Hexane mixture (e.g., 30:70 v/v)
VisualizationUV light at 254 nm
ApplicationQualitative monitoring of reaction completion

Single-Crystal X-ray Diffraction for Definitive Structural Elucidation

Table 6: Key Parameters Obtained from Single-Crystal X-ray Diffraction Analysis
ParameterInformation Provided
Unit Cell Dimensions (a, b, c, α, β, γ)Size and shape of the repeating crystal unit
Space GroupSymmetry of the crystal lattice
Atomic Coordinates (x, y, z)Precise position of each atom in the unit cell
Bond LengthsDistances between bonded atoms (in Ångstroms)
Bond AnglesAngles between adjacent bonds (in degrees)
Torsion AnglesDihedral angles defining molecular conformation
R-factorA measure of the agreement between the crystallographic model and the experimental data

Structure Activity Relationship Sar Studies of 6 Chloro 5 Fluorobenzo D Thiazol 2 Amine Derivatives

Influence of Halogenation (Chloro and Fluoro) on Bioactivity Profiles

The presence and position of halogen substituents on the benzothiazole (B30560) ring are well-documented to significantly impact the bioactivity of these compounds. In the case of 6-Chloro-5-fluorobenzo[d]thiazol-2-amine, the chloro and fluoro groups at the 5 and 6 positions are expected to enhance its pharmacological profile.

Halogens, particularly fluorine and chlorine, are known to increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach its biological target. The site-selective introduction of fluorine into drug candidates has been linked to the discovery of new anti-cancer, anti-viral, and anti-inflammatory agents. amazonaws.com The substitution of fluorine on the benzothiazole ring, in particular, has been shown to enhance biological and pharmacological activity. amazonaws.com

Studies on various benzothiazole analogues have demonstrated that the introduction of electron-withdrawing groups, such as chlorine and fluorine, can lead to a significant increase in anti-inflammatory and anticancer activities. rsc.orgresearchgate.net For instance, the presence of a chloro group at the 5-position of the benzothiazole ring has been associated with potent anti-inflammatory activity. sphinxsai.com In anticancer studies, fluorine-containing benzothiazoles have exhibited high potency, with some derivatives showing greater activity than non-fluorinated counterparts. researchgate.net The cytotoxic activity of benzothiazole derivatives has been shown to be enhanced by the presence of electron-withdrawing substituents like fluorine. researchgate.net

The combination of both a chloro and a fluoro group, as seen in this compound, can have a synergistic effect on the compound's bioactivity. Research on related structures, such as 7-chloro-6-fluoro benzothiazole derivatives, has shown that this dual halogenation pattern is a key feature in compounds synthesized for various biological evaluations, including antimicrobial, anti-inflammatory, and analgesic activities. researchgate.net

Impact of Substituents at the 2-Amino Nitrogen on Efficacy and Selectivity

The 2-amino group of the benzothiazole scaffold is a common site for chemical modification, and the nature of the substituent at this position has a profound effect on the resulting compound's efficacy and selectivity. researchgate.net The reactivity of the C2-NH2 group allows for facile functionalization, enabling the synthesis of a wide array of derivatives with diverse pharmacological properties. nih.gov

SAR studies have revealed that both the size and electronic properties of the substituent on the 2-amino nitrogen are crucial. For example, the introduction of bulky or aromatic moieties can influence the compound's ability to bind to its target protein. In the context of anticancer activity, the substitution at the 2-amino position with various cyclic and acyclic groups has led to the discovery of potent inhibitors of various cancer cell lines. nih.govtandfonline.com

The table below illustrates the impact of different substituents at the 2-amino position on the anticancer activity of benzothiazole derivatives, as reported in various studies.

Derivative Type Substituent at 2-Amino Nitrogen Observed Bioactivity
Hydrazine-based benzothiazole2-(4-hydroxy-methoxy benzylidene)-hydrazinoEnhanced anti-tumor potential against Hela and COS-7 cell lines. nih.govtandfonline.com
Amide and Urea based benzothiazolesPyridylamide functionalityPotent anti-proliferative activities against various human cancer cell lines. nih.govtandfonline.com
Indole based benzothiazoleChlorobenzyl indole semicarbazideAnticancer activity against HT-29, H460, A549, and MDA-MB-231 cell lines. nih.gov

These examples underscore the principle that modifications at the 2-amino nitrogen can be strategically employed to fine-tune the biological activity of benzothiazole derivatives. The choice of substituent can influence not only the potency but also the selectivity of the compound for a particular biological target.

Role of Fused Heterocyclic Rings in Modulating Biological Potency

Fusing additional heterocyclic rings to the benzothiazole core is a common strategy to create novel chemical entities with enhanced biological potency and diverse pharmacological profiles. The resulting fused systems often exhibit unique interactions with biological targets, leading to improved activity.

An example of this approach is the synthesis of 7-chloro-6-fluoro-2-(1,3-oxazolo[3,2-b] rsc.orgnih.govpharmacyjournal.intriazol-3-amino)benzothiazole and its thiazolo-analogue, which were created to explore novel chemical space and biological activities. researchgate.net Similarly, the fusion of a pyrazole (B372694) ring to the benzothiazole scaffold has been investigated for the development of compounds with anti-inflammatory, anti-diabetic, and anti-oxidant properties.

The following table provides examples of fused heterocyclic benzothiazole systems and their associated biological activities.

Fused Heterocyclic System Associated Biological Activity
Benzothiazolo-oxazolo-triazoleAntimicrobial, Anti-inflammatory, Analgesic researchgate.net
Benzothiazolo-thiazolo-triazoleAntimicrobial, Anti-inflammatory, Analgesic researchgate.net
Pyrazolo-benzothiazoleAnti-inflammatory, Anti-diabetic, Anti-oxidant

These studies highlight the versatility of the benzothiazole nucleus as a scaffold for the construction of more complex, fused heterocyclic systems with potentially superior biological properties.

Physicochemical Parameters Affecting SAR (e.g., Lipophilicity, Electronic Effects)

The biological activity of benzothiazole derivatives is significantly influenced by their physicochemical properties, with lipophilicity and electronic effects being among the most critical parameters in SAR studies. These properties govern the absorption, distribution, metabolism, and excretion (ADME) of the compounds, as well as their interaction with target molecules.

Lipophilicity , often expressed as the logarithm of the partition coefficient (logP), plays a crucial role in a drug's ability to permeate biological membranes. SAR studies on iodinated benzothiazole derivatives have shown a strong correlation between lipophilicity and binding affinity for amyloid-beta fibrils. nih.govelsevier.com An increase in lipophilicity generally leads to improved affinity; however, it can also result in increased nonspecific binding in the brain. nih.govelsevier.com Therefore, optimizing lipophilicity is a key aspect of designing benzothiazole-based therapeutic agents. Theoretical calculations of lipophilicity for benzothiazole and its derivatives indicate that they are generally lipophilic (hydrophobic) in nature. scirp.org

Electronic effects of substituents on the benzothiazole ring also play a pivotal role in determining biological activity. The presence of electron-withdrawing groups, such as the chloro and fluoro groups in this compound, can significantly influence the molecule's electronic properties. These groups can affect the pKa of the molecule, its ability to form hydrogen bonds, and its reactivity. For instance, the introduction of electron-withdrawing groups at the 4 or 5 position of the 2-aminobenzothiazole (B30445) ring has been shown to increase anti-inflammatory activity. rsc.orgsphinxsai.com

Quantitative structure-activity relationship (QSAR) studies are often employed to correlate these physicochemical parameters with biological activity. Such studies on benzothiazole derivatives have highlighted the importance of less bulky, less lipophilic, and more flexible structures for improved potency in certain therapeutic areas. nih.gov

Comparative SAR with Other Benzothiazole Analogues

To better understand the potential of this compound, it is useful to compare its structural features and expected SAR with other biologically active benzothiazole analogues. The position and nature of substituents on the benzothiazole ring are key determinants of activity.

For instance, in the realm of anticonvulsant agents, SAR studies of 6-substituted benzothiazole derivatives have shown that the nature of the substituent at the 6-position is critical. While a benzyl group at this position conferred moderate activity, the addition of fluoro or trifluoromethyl groups to the benzyl ring further modulated the activity, with the position of the fluorine atom being a significant factor. nih.gov Interestingly, 6-chlorobenzyl derivatives in that particular study showed no activity. nih.gov

In the context of anticancer agents, a wide variety of substitutions have been explored. The presence of a 6-fluoro substituent has been noted in several potent anticancer benzothiazoles. nih.gov For example, 2-amino-6-fluorobenzothiazole has served as a starting material for the synthesis of Schiff base derivatives with anti-tumor potential. nih.gov

The table below provides a comparative overview of different benzothiazole analogues and their reported biological activities, highlighting the influence of substitution patterns.

Benzothiazole Analogue Substitution Pattern Reported Biological Activity
6-Fluorobenzyl-substituted benzothiazole6-(m-fluorobenzyl)Anticonvulsant nih.gov
6-Chlorobenzyl-substituted benzothiazole6-(chlorobenzyl)Inactive as an anticonvulsant in the studied series nih.gov
2,6-disubstituted benzothiazole2-amino, 6-nitroPrecursor for anticancer agents nih.gov
2-amino-6-fluorobenzothiazole derivativesSchiff bases at 2-amino positionAnti-tumor nih.gov
5-chloro-benzothiazole derivatives2-amino, 5-chloroAnti-inflammatory sphinxsai.com

This comparative analysis underscores that while general SAR trends can be observed, the specific biological activity of a benzothiazole derivative is highly dependent on the precise combination and positioning of its substituents. The dual halogenation at positions 5 and 6 in this compound represents a unique substitution pattern that warrants further investigation to fully elucidate its therapeutic potential.

Computational and in Silico Investigations of 6 Chloro 5 Fluorobenzo D Thiazol 2 Amine and Its Analogues

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how a ligand, such as a drug candidate, might interact with its protein target at the molecular level.

Molecular docking simulations are frequently employed to investigate the interaction of benzothiazole (B30560) derivatives with various enzymatic targets. For instance, studies on related heterocyclic compounds have explored their potential to inhibit cyclooxygenase (COX) enzymes, which are key targets in inflammation. Docking studies of novel pyrrolo[3,4-c]pyrrole (B14788784) derivatives against COX-1 and COX-2 have been used to supplement experimental screening assays, helping to analyze the intermolecular interactions between the ligands and the enzyme's active site. nih.gov

Similarly, the enzyme decaprenylphosphoryl-β-D-ribose 2'-oxidase (DprE1) is a critical target for anti-tuberculosis drugs. Computational studies on benzothiazinone (BTZ) analogues, which share structural similarities with benzothiazoles, have utilized covalent docking to screen virtual libraries against DprE1. nih.gov These simulations help identify compounds with high binding affinities and elucidate the binding modes, revealing key interactions with amino acid residues within the enzyme's active site. nih.gov While direct docking studies for 6-Chloro-5-fluorobenzo[d]thiazol-2-amine with these specific enzymes are not extensively documented, the principles from analogous compounds suggest it could be a valuable approach to predict its potential inhibitory activity. Other research has focused on docking derivatives of 6-chloro-1,3-benzothiazol-2-amine against the Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK), another important enzyme target in cancer therapy, to ascertain binding interactions. nih.govnih.gov

Target EnzymeInteracting Ligand TypeKey Findings from Docking
COX-1/COX-2 Pyrrolo[3,4-c]pyrrole basesAnalysis of intermolecular interactions to support experimental inhibition data. nih.gov
DprE1 Benzothiazinone (BTZ) analoguesIdentification of irreversible inhibitors with high binding affinities through covalent docking. nih.gov
EGFR-TK 6-chloro-1,3-benzothiazol-2-amine derivativesAscertainment of binding affinity and interaction with the EGFR active site to guide synthesis. nih.govnih.gov

Tubulin is a crucial receptor protein involved in cell division, making it a prime target for anticancer agents. In silico studies of 6-fluoro-triazolo-benzothiazole analogues, which are structurally related to this compound, have demonstrated their potential as tubulin inhibitors. pensoft.net Molecular docking simulations of these compounds into the tubulin protein (PDB ID: 6QQN) have been performed to predict their binding energies and interaction patterns. pensoft.net The results of these studies often show that the benzothiazole scaffold can form hydrogen bonds and other interactions with key amino acid residues in the tubulin binding site, thereby inhibiting microtubule formation and arresting cell division. pensoft.net

Target ReceptorLigand AnaloguePredicted Binding Energy (kcal/mol)Interacting Residues (Example)
Tubulin (6QQN) TZ2 (triazolo-benzothiazole)-8.5Not specified
Tubulin (6QQN) TZ9 (triazolo-benzothiazole)-8.2Not specified

Data derived from a study on 6-fluoro-triazolo-benzothiazole analogues. pensoft.net

Molecular Dynamics Simulations for Conformational Stability and Flexibility

Molecular dynamics (MD) simulations provide detailed information about the fluctuation and conformational changes of proteins and ligands over time. For benzothiazole derivatives, MD simulations are used to assess the stability of the ligand-receptor complex predicted by docking. nih.govnih.gov For example, after docking benzothiazinone analogues into the DprE1 enzyme, 100-nanosecond MD simulations have been used to confirm the stability of the identified compounds within the binding site. nih.gov Such simulations analyze parameters like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to ensure the ligand remains stably bound to the target, validating the docking results. nih.govnih.gov These studies confirm that the benzothiazole scaffold can serve as a stable anchor for designing inhibitors that maintain their binding conformation. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For benzothiazole analogues, 2D and 3D-QSAR models have been developed to predict their therapeutic potential. nih.govmdpi.com These models use calculated molecular descriptors—such as electronic, steric, and hydrophobic properties—to build a correlation with observed activity. chalcogen.ro

For instance, a QSAR study on novel 3-amino-6-chloro-7-(azol-yl)-1,1-dioxo-1,4,2-benzodithiazine derivatives identified key descriptors from the Radial Distribution Function (RDF) and 3D-Molecule Representation of Structures based on Electron diffraction (3D-MoRSE) classes that control anticancer activity. mdpi.comresearchgate.net By establishing a reliable model, the activity of new, unsynthesized analogues of this compound can be predicted, which helps prioritize the synthesis of the most promising candidates. nih.gov

Virtual Screening and Lead Optimization through In Silico Approaches

Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. nih.gov Using the benzothiazole scaffold as a query, similarity-based virtual screening can be performed to identify bio-isosteric compounds from chemical databases. nih.gov

Once initial "hits" are identified, they can be subjected to molecular docking and further computational analysis. Structure-based drug design then allows for the rational optimization of these hits into more potent "leads." For example, by analyzing the docked pose of a benzothiazole-thiazole hybrid within the p56lck kinase domain, researchers can gain mechanistic insights to modify the molecule's structure to achieve a better fit and improved biological activity. biointerfaceresearch.com This iterative process of virtual screening and computational optimization accelerates the discovery of novel therapeutic agents. nih.govnih.gov

Predictive ADMET (Absorption, Distribution, Metabolism, Excretion) Properties (Excluding Toxicity Profiles)

Before a compound can be considered a viable drug candidate, its pharmacokinetic properties must be evaluated. In silico ADMET prediction provides a rapid assessment of a molecule's likely absorption, distribution, metabolism, and excretion characteristics. For various benzothiazole and thiazole (B1198619) derivatives, computational tools are used to predict properties such as oral bioavailability, adherence to Lipinski's Rule of Five, and other pharmacokinetic parameters. nih.govnih.govnih.gov

Studies on related compounds have demonstrated good predicted oral bioavailability. nih.govnih.gov These predictions are crucial for filtering out compounds with poor pharmacokinetic profiles early in the discovery process, saving significant time and resources. nih.gov

ADMET ParameterTypical In Silico Prediction for Benzothiazole AnaloguesSignificance
Lipinski's Rule of Five Generally compliantPredicts good oral bioavailability and absorption. nih.gov
Oral Bioavailability Often predicted to be highIndicates the compound is likely to be absorbed effectively when taken orally. nih.govnih.gov
Blood-Brain Barrier (BBB) Penetration VariableImportant for CNS-targeting drugs; can be predicted using computational models.
Human Intestinal Absorption (HIA) Often predicted to be goodSuggests efficient absorption from the gastrointestinal tract.

Preclinical Pharmacological and Biological Evaluations of 6 Chloro 5 Fluorobenzo D Thiazol 2 Amine Derivatives

Antimicrobial Spectrum of Activity

Specific studies detailing the antibacterial potency of 6-Chloro-5-fluorobenzo[d]thiazol-2-amine derivatives against Gram-positive and Gram-negative bacteria are not available. Research on compounds with either a 6-chloro or a 6-fluoro substitution shows a range of activities, but data for the combined 6-chloro-5-fluoro structure is absent.

No specific data on the antifungal efficacy of this compound derivatives against fungal pathogens could be identified in the surveyed literature. While the broader class of benzothiazoles has been explored for antifungal properties, research on derivatives with this particular halogen substitution pattern has not been published.

Antitubercular Activity against Mycobacterium tuberculosis H37Rv

The global health threat posed by tuberculosis, particularly multidrug-resistant strains, necessitates the discovery of novel therapeutic agents. Derivatives of this compound have been investigated for their potential to inhibit the growth of Mycobacterium tuberculosis H37Rv, a commonly used laboratory strain for antitubercular drug screening.

Research has shown that various benzothiazole (B30560) derivatives exhibit significant antitubercular activity. For instance, a series of 2-mercaptobenzothiazoles were synthesized and evaluated for their potential as inhibitors of M. tuberculosis type II NADH dehydrogenase (NDH-2), an attractive drug target due to its essential role in the mycobacterial respiratory pathway and its absence in mammals. nih.gov Several of these compounds demonstrated notable activity against the H37Rv strain. nih.govrsc.org

Furthermore, other studies have explored the structure-activity relationships of benzothiazole derivatives, identifying molecules with potent bactericidal activity against both replicating and non-replicating M. tuberculosis. nih.gov The incorporation of different functional groups onto the benzothiazole scaffold has been a key strategy in optimizing antitubercular potency. For example, imidazo nih.govresearchgate.netnih.govthiadiazole derivatives with specific substitutions have shown significant activity against the H37Rv strain, with minimum inhibitory concentrations (MIC) in the range of 1.6 to 6.25 µg/mL. cbijournal.com

Table 1: Antitubercular Activity of Selected Benzothiazole Derivatives against M. tuberculosis H37Rv
Compound TypeKey FindingsReference
2-MercaptobenzothiazolesActive as Mtb NDH-2 inhibitors. nih.gov
Amino-benzothiazolesShowed bactericidal activity against replicating and non-replicating bacteria. nih.gov
Imidazo nih.govresearchgate.netnih.govthiadiazolesExhibited MIC values ranging from 1.6 to 6.25 µg/mL. cbijournal.com

Anticancer and Antimitotic Potential (In Vitro Cell-Based Assays)

In addition to their antitubercular effects, derivatives of this compound have demonstrated significant potential as anticancer agents. In vitro studies using various human cancer cell lines have been instrumental in elucidating their mechanisms of action.

Inhibition of Cancer Cell Line Proliferation

Numerous studies have reported the antiproliferative activity of benzothiazole derivatives against a panel of human cancer cell lines. For instance, certain fluorinated 2-aryl benzothiazole derivatives have shown potent activity against breast cancer cell lines such as MCF-7. nih.gov Dichloro-substituted chlorobenzothiazole derivatives have also exhibited significant anticancer activity against various cancer cell lines, including non-small cell lung cancer. nih.gov

Thiazole-based chalcones have been identified as broad-spectrum antitumor agents, showing activity against cell lines like Ovar-3 and MDA-MB-468. mdpi.com Furthermore, thiazole-conjugated amino acid derivatives have displayed moderate to good cytotoxicity against lung (A549), cervical (HeLa), and breast (MCF-7) cancer cell lines. nih.govrsc.org The antiproliferative effects of these compounds are often evaluated by determining their IC50 values, which represent the concentration required to inhibit 50% of cell growth.

Table 2: Antiproliferative Activity of Selected Benzothiazole Derivatives
Derivative ClassCancer Cell LinesKey FindingsReference
Fluorinated 2-aryl benzothiazolesMCF-7Potent antiproliferative activity. nih.gov
Thiazole-based chalconesOvar-3, MDA-MB-468Broad-spectrum antitumor activity. mdpi.com
Thiazole-conjugated amino acidsA549, HeLa, MCF-7Moderate to good cytotoxicity with low IC50 values. nih.govrsc.org
2-Anilino triazolopyrimidinesHeLa, A549, HT-29IC50 values in the nanomolar range. mdpi.com

Evaluation of Cell Cycle Perturbation and Apoptosis Induction

A key mechanism through which anticancer agents exert their effects is by disrupting the cell cycle and inducing programmed cell death, or apoptosis. Derivatives of this compound have been shown to modulate these processes. For example, certain 2-(2-aminobenzo[d]thiazol-6-yl) benzo[d]oxazol-5-amine derivatives can cause cell cycle blockage at the G1 phase and promote apoptosis in HeLa cells. nih.gov

Similarly, other benzothiazole derivatives have been found to induce G2/M cell cycle arrest in various cancer cell lines. nih.gov The induction of apoptosis is a desirable characteristic for an anticancer drug, and studies have shown that these compounds can trigger this process. For instance, some benzimidazole derivatives have been shown to effectively induce apoptosis in MDA-MB-231, SKOV3, and A549 cell lines. mdpi.com This is often accompanied by the activation of caspases, key enzymes in the apoptotic pathway.

Assessment of Cell Migration and Invasion

The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis, the primary cause of cancer-related mortality. Research has indicated that certain derivatives of the core benzothiazole structure can inhibit these processes. For example, a series of imidazo[2,1-b] nih.govresearchgate.netnih.govthiadiazole derivatives have been shown to significantly reduce cell migration in pancreatic ductal adenocarcinoma (PDAC) cells. biorxiv.org This suggests that these compounds could have potential in preventing or slowing the spread of cancer.

Analysis of Protein Expression Levels and Signaling Pathways

To understand the molecular mechanisms underlying the anticancer effects of these compounds, researchers have investigated their impact on protein expression and cellular signaling pathways. Studies have shown that some benzothiazole derivatives can inhibit key signaling pathways involved in cancer cell growth and survival, such as the ALK/PI3K/AKT pathway. nih.gov

Furthermore, proteomics analysis has suggested that some compounds may lead to the degradation of oncoproteins, such as the E7 protein in HPV-positive cervical cancer cells, through the involvement of E3 ubiquitin ligases. nih.gov By targeting these critical cellular pathways, these derivatives can effectively disrupt the processes that drive cancer progression.

In Vitro Antimitotic Activity (e.g., Tubulin Inhibitors)

Microtubules, which are dynamic polymers of tubulin, play a crucial role in cell division. Compounds that interfere with microtubule dynamics are known as antimitotic agents and are a well-established class of anticancer drugs. Several derivatives based on the thiazole (B1198619) scaffold have been identified as potent inhibitors of tubulin polymerization. mdpi.comnih.gov

Antiviral Activity (e.g., Anti-norovirus Activity)

The benzothiazole nucleus is a versatile scaffold that has been explored for the development of novel antiviral agents. mdpi.com Structurally, benzothiazole is a fusion of benzene (B151609) and thiazole rings; the presence of nitrogen and sulfur atoms allows its derivatives to bind effectively to viral components. mdpi.com Research has shown that various benzothiazole derivatives exhibit potent antiviral effects against a wide range of viruses. mdpi.com

Thiazole derivatives have been reported to inhibit viruses such as influenza, coronaviruses, herpes viruses, hepatitis B and C, and human immunodeficiency viruses (HIV). nih.gov For instance, certain benzothiazole derivatives have been synthesized that show activity against the Hepatitis C Virus (HCV). mdpi.com Modifications to the benzothiazole structure, such as substitutions at the 2nd, 5th, or 6th positions, can influence the potency of these compounds. mdpi.com While the broad antiviral potential of the benzothiazole class is established, specific studies focusing on the anti-norovirus activity of this compound derivatives are not extensively detailed in the available literature. However, the known antiviral properties of the core structure suggest a promising area for future investigation. mdpi.comnih.gov

Anthelmintic Properties

The benzothiazole scaffold is recognized for its diverse biological activities, which include anthelmintic properties. nih.gov Many compounds incorporating the benzothiazole core have been patented and investigated for their potential to combat parasitic worm infections. nih.gov The development of new anthelmintic agents is crucial for addressing parasitic diseases in both human and veterinary medicine. While the general class of benzothiazoles has been associated with this activity, specific research detailing the anthelmintic evaluation of this compound derivatives is an area requiring further exploration.

Other Biological Activities

Beyond their antiviral and anthelmintic potential, derivatives of benzothiazole have been evaluated for a variety of other biological effects, including analgesic, antioxidant, and anticonvulsant activities.

Several studies have investigated the pain-relieving effects of benzothiazole and thiazole derivatives using methods like the hot plate test, which assesses the response to thermal pain stimuli in animal models. rjeid.comnih.gov In this method, an increase in the latency time for the animal to react to the heat is indicative of analgesic activity. nih.gov

For example, a study on new 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives demonstrated significant analgesic effects. At a dose of 20 mg/kg, compound 5e showed a notable increase in reaction time to thermal stimuli after 30 and 60 minutes. nih.gov Another derivative, G11 , also exhibited the highest analgesic action in a separate study involving benzo[d]thiazol-2-amine derivatives. dntb.gov.uaresearchgate.net These findings suggest that the thiazole and benzothiazole scaffolds are promising for the development of new analgesic agents. rjeid.comnih.gov

Analgesic Activity of Thiazole Derivatives Using Hot Plate Method
TreatmentDose (mg/kg)Latency Time (seconds, Mean ± SEM) after 30 minLatency Time (seconds, Mean ± SEM) after 60 minLatency Time (seconds, Mean ± SEM) after 90 min
Normal saline10 mL/kg8.01 ± 0.229.03 ± 0.287.55 ± 0.59
Standard (Diclofenac)5 mg/kg16.31 ± 0.4718.50 ± 0.5812.25 ± 0.31
Compound 5d20 mg/kg12.83 ± 0.5214.00 ± 0.108.83 ± 0.80
Compound 5e20 mg/kg14.33 ± 0.4416.17 ± 0.4211.25 ± 0.52

The antioxidant potential of benzothiazole derivatives has been frequently assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. farmaciajournal.comijprajournal.com This method measures the ability of a compound to donate a hydrogen atom or an electron to neutralize the stable DPPH free radical. ijprajournal.com The scavenging activity is often expressed as the percentage of inhibition of the DPPH radical. farmaciajournal.com

Studies on various benzothiazole-based compounds have shown that their antioxidant activity is dose-dependent. ijprajournal.com The nature of substituents on the benzothiazole ring can significantly influence this activity; for example, compounds with electron-donating groups often exhibit enhanced radical scavenging properties compared to those with electron-withdrawing groups. ijprajournal.com In one study, novel 2-alkylamino-4-(1-methylbenzimidazol-2-yl)thiazoles were synthesized and evaluated, with several compounds demonstrating much higher radical scavenging activity than the standard antioxidant BHA (Butylated hydroxyanisole). niscpr.res.in

DPPH Radical Scavenging Activity of Benzothiazole Derivatives
CompoundConcentration (µg/mL)% DPPH Scavenging
Compound 7a5015.42
10027.81
15040.11
20052.78
25066.23
Compound 7b5021.33
10036.54
15052.88
20067.43
25081.92

The benzothiazole nucleus is considered a valuable scaffold for the development of novel anticonvulsant agents. nih.gov One of the key targets for antiepileptic drugs is the enhancement of GABAergic inhibition in the brain. researchgate.net This can be achieved by inhibiting the enzyme GABA aminotransferase (GABA-AT), which is responsible for the degradation of the inhibitory neurotransmitter GABA. researchgate.net

While direct studies linking this compound derivatives to GABA-AT inhibition are limited, research on related heterocyclic compounds provides a strong rationale. For instance, inhibitors of GABA transporters (GATs), which are responsible for the reuptake of GABA from the synaptic cleft, have shown anticonvulsant activity. nih.govdoi.org A study on N-alkylated analogs of exo-THPO, a GABA uptake inhibitor, demonstrated a correlation between their inhibitory effect on glial GABA uptake and their anticonvulsant efficacy in animal models. nih.govdoi.org Furthermore, a series of 2-((1H-1,2,4-triazol-3-yl)thio)-N-(6-alkoxybenzo[d]thiazol-2-yl)acetamide derivatives were synthesized and showed significant anticonvulsant protection in the maximal electroshock (MES) seizure model, a primary screening tool for new antiepileptic drugs. nih.gov These findings highlight the potential of benzothiazole derivatives to act as anticonvulsant agents, possibly through mechanisms involving the modulation of the GABAergic system.

Mechanistic Insights into the Biological Actions of 6 Chloro 5 Fluorobenzo D Thiazol 2 Amine Analogues

Identification of Molecular Targets and Enzyme Pathways

The biological activity of 2-aminobenzothiazole (B30445) derivatives, including analogues of 6-Chloro-5-fluorobenzo[d]thiazol-2-amine, is largely attributed to their interaction with specific molecular targets, particularly protein kinases, which are crucial regulators of cellular signaling pathways.

Kinase Inhibition:

A primary mechanism of action for many 2-aminobenzothiazole analogues is the inhibition of various protein kinases involved in cancer cell proliferation, survival, and angiogenesis. While direct enzymatic inhibition data for this compound is not extensively detailed in publicly available literature, studies on structurally similar compounds provide a strong basis for its putative targets.

Tyrosine Kinases: Analogues have demonstrated inhibitory activity against key tyrosine kinases. For instance, derivatives have been shown to target Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical component in angiogenesis, the process of new blood vessel formation that is essential for tumor growth. Inhibition of VEGFR-2 can disrupt tumor vascularization, leading to reduced tumor growth and metastasis. Similarly, Epidermal Growth Factor Receptor (EGFR) has been identified as a target. EGFR is often overexpressed in various cancers and its activation leads to increased cell proliferation and survival.

Serine/Threonine Kinases: The casein kinase family, particularly CK1δ and CK1ε, as well as Casein Kinase 2 (CK2), have been identified as targets for some 2-aminobenzothiazole derivatives. These kinases are involved in a multitude of cellular processes, including cell cycle regulation, DNA repair, and apoptosis. Their dysregulation is a common feature in many cancers.

PI3K/Akt/mTOR Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival. Several 2-aminobenzothiazole compounds have been found to inhibit components of this pathway, including PI3K itself. By blocking this pathway, these compounds can effectively halt cancer cell growth and induce cell death.

Enzyme Induction and Metabolism:

Certain fluorinated benzothiazoles have been shown to induce the expression of cytochrome P450 enzymes, particularly CYP1A1. This enzyme can metabolize the benzothiazole (B30560) compounds into reactive intermediates that are capable of forming DNA adducts. This bioactivation process is considered a key mechanism for the cytotoxic effects of these compounds in sensitive cancer cells.

Table 1: Potential Molecular Targets of 2-Aminobenzothiazole Analogues

Target ClassSpecific TargetImplicated Biological Process
Tyrosine Kinases VEGFR-2Angiogenesis, Cell Proliferation
EGFRCell Proliferation, Survival
Serine/Threonine Kinases CK1δ/ε, CK2Cell Cycle, DNA Repair, Apoptosis
Lipid Kinases PI3KCell Growth, Proliferation, Survival
Metabolizing Enzymes CYP1A1Bioactivation, DNA Adduct Formation

Elucidation of Cellular and Subcellular Effects

The interaction of this compound analogues with their molecular targets translates into a variety of observable effects at the cellular and subcellular level, primarily in the context of cancer cells.

Induction of Apoptosis:

A hallmark of effective anticancer agents is their ability to induce programmed cell death, or apoptosis. Analogues of this compound have been demonstrated to trigger apoptotic pathways in cancer cells. This is often a direct consequence of the inhibition of pro-survival signaling pathways, such as the PI3K/Akt pathway, or the induction of DNA damage through the formation of DNA adducts.

Cell Cycle Arrest:

In addition to inducing apoptosis, these compounds can also halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating. Research on related compounds has shown an ability to cause cell cycle arrest, particularly at the G2/M phase. This arrest prevents the cell from entering mitosis and can ultimately lead to apoptosis.

Antagonism of Excitatory Neurotransmission:

Interestingly, some benzothiazole derivatives have shown activity in the central nervous system. For example, a 2-amino-6-trifluoromethoxy benzothiazole was found to act as an antagonist of excitatory amino acid neurotransmission. This suggests that depending on the specific substitutions, these compounds can interact with neurotransmitter receptors, although this is a less explored area of their pharmacology.

Table 2: Observed Cellular Effects of 2-Aminobenzothiazole Analogues

Cellular EffectDescriptionAssociated Molecular Mechanism
Apoptosis Induction of programmed cell death in cancer cells.Inhibition of survival kinases (e.g., Akt), DNA damage.
Cell Cycle Arrest Halting of the cell division cycle, often at the G2/M phase.Inhibition of cell cycle regulatory kinases.
Neurotransmission Antagonism Blockade of excitatory amino acid signaling in the CNS.Interaction with neurotransmitter receptors.

Molecular Basis of Observed Pharmacological Activities

The pharmacological activities of this compound analogues are a direct result of their chemical structure and how it interacts with specific biological macromolecules. The presence and position of the chloro and fluoro substituents on the benzothiazole core are critical determinants of activity.

The electron-withdrawing nature of the halogen atoms can influence the binding affinity of the molecule to the ATP-binding pocket of kinases. By forming specific hydrogen bonds and other non-covalent interactions within the active site, these compounds can competitively inhibit the kinase's activity, thereby blocking downstream signaling pathways that are essential for cancer cell survival and proliferation.

The metabolic activation of certain fluorinated benzothiazoles by CYP1A1 represents another key molecular basis for their anticancer effects. The induction of this enzyme leads to the generation of electrophilic metabolites that can covalently bind to cellular macromolecules, most notably DNA. The resulting DNA adducts can trigger DNA damage response pathways, leading to cell cycle arrest and apoptosis. This mechanism highlights a dual action for some of these compounds, where they not only inhibit key signaling proteins but also act as pro-drugs that are converted into cytotoxic agents within the tumor microenvironment.

In the context of neuroactivity, the molecular basis lies in the ability of certain analogues to bind to and modulate the function of excitatory amino acid receptors. This interaction can interfere with normal synaptic transmission, which may explain observed anticonvulsant properties in some derivatives.

Future Research Directions and Therapeutic Perspectives

Rational Design of Advanced Benzothiazole-Based Therapeutic Agents

The future development of therapeutic agents derived from 6-chloro-5-fluorobenzo[d]thiazol-2-amine will heavily rely on rational drug design. This approach utilizes the foundational structure of the molecule to create derivatives with enhanced potency, selectivity, and pharmacokinetic profiles. nih.govijprajournal.com By strategically modifying the core, researchers aim to optimize interactions with specific biological targets.

For instance, the structural features of existing drugs like Atabecestat and Riluzole can inspire the design of new benzothiazole (B30560) derivatives. nih.gov This strategy has already proven successful in identifying selective inhibitors for enzymes implicated in neurodegenerative diseases, such as BACE1. nih.gov Computational modeling and docking studies are instrumental in this process, allowing for the prediction of binding affinities and the refinement of molecular structures to improve therapeutic efficacy. nih.govtandfonline.com

Exploration of Novel Biological Targets and Indications

While benzothiazoles have a well-documented history of diverse biological activities, including anticancer and anti-inflammatory properties, the full therapeutic potential of this compound and its derivatives is yet to be fully realized. ijpsr.comnih.gov Future research will focus on exploring novel biological targets and expanding the range of treatable indications.

The versatility of the benzothiazole nucleus allows it to interact with a wide array of biological macromolecules. pcbiochemres.com This promiscuity is a valuable asset in drug discovery, opening doors to new therapeutic areas. Current research is actively investigating the potential of benzothiazole derivatives in treating complex conditions like Alzheimer's disease and various cancers by targeting enzymes and signaling pathways crucial to these diseases. nih.govnih.govresearchgate.net

Potential Therapeutic Targets for Benzothiazole Derivatives:

Target ClassSpecific ExamplesPotential Indications
EnzymesBACE1, Tubulin, STAT3, VEGFR-2, Acetylcholinesterase (AChE), Monoamine Oxidase B (MAO-B)Alzheimer's Disease, Cancer, Inflammatory Disorders
Signaling PathwaysAKT, ERK, p53-MDM2Cancer
ReceptorsHistamine H3 Receptor (H3R)Neurodegenerative Diseases

Development of Hybrid Molecules with Enhanced Multitarget Efficacy

A promising strategy in modern drug discovery is the creation of hybrid molecules that can simultaneously interact with multiple biological targets. nih.gov This multi-target-directed ligand (MTDL) approach is particularly relevant for multifactorial diseases like Alzheimer's and cancer. nih.govtandfonline.com The this compound scaffold is an ideal candidate for the development of such hybrid molecules.

By combining the benzothiazole core with other pharmacologically active moieties, researchers can design single molecules with a broader spectrum of activity. nih.govnih.gov For example, benzothiazole-piperazine hybrids have shown potential as MTDLs for Alzheimer's disease by targeting both acetylcholinesterase and amyloid-beta aggregation. nih.gov This innovative approach could lead to more effective and efficient treatments for complex diseases.

Integration of In Silico and Experimental Approaches for Accelerated Discovery

The synergy between computational (in silico) and experimental methods is revolutionizing the pace of drug discovery. ijprajournal.comresearchgate.net For this compound and its derivatives, this integrated approach will be crucial for accelerating the identification and optimization of promising drug candidates.

In silico tools, such as molecular docking and molecular dynamics simulations, allow for the rapid screening of virtual libraries of compounds and the prediction of their biological activity. nih.govtandfonline.com These computational predictions can then be validated through targeted synthesis and in vitro and in vivo testing. nih.govnih.gov This iterative cycle of design, prediction, and validation significantly streamlines the drug discovery process, saving time and resources. researchgate.net

Preclinical Development of Promising Candidates

The ultimate goal of this research is to translate promising laboratory findings into clinically effective therapies. While specific preclinical data for this compound is not yet widely published, the broader class of benzothiazole derivatives has seen numerous compounds advance into preclinical and even clinical trials. nih.govontosight.ai

The journey from a promising lead compound to a marketable drug is long and arduous, with a high rate of attrition. ontosight.ai However, the continued exploration and optimization of benzothiazole derivatives, including those based on the this compound scaffold, hold significant promise for the future of medicine. ijpsr.com As research progresses, it is anticipated that select candidates will enter formal preclinical development, undergoing rigorous evaluation for safety and efficacy before they can be considered for human trials.

Q & A

Basic Research Questions

Q. What computational methods are recommended for predicting the electronic properties and reactive sites of 6-Chloro-5-fluorobenzo[d]thiazol-2-amine?

  • Methodological Answer : Density Functional Theory (DFT) is widely used to analyze electronic properties. For example, hybrid functionals like B3LYP (incorporating exact exchange terms) are effective for predicting ionization potentials, electron affinities, and Fukui indices to identify nucleophilic/electrophilic sites . Basis sets such as 6-311++G(d,p) are recommended for geometry optimization. Software like Gaussian or ORCA can calculate HOMO-LUMO gaps and electrostatic potential maps, which correlate with experimental reactivity trends observed in thiazole derivatives .

Q. What synthetic routes are commonly employed for preparing this compound?

  • Methodological Answer : A typical route involves cyclization of substituted thiourea precursors with chloroacetyl chloride in tetrahydrofuran (THF) under basic conditions (e.g., diisopropylethylamine) . Microwave-assisted synthesis is also effective, reducing reaction times from hours to minutes. For example, reacting 5-chloro-2-fluoroaniline with potassium thiocyanate and bromine in acetic acid under microwave irradiation (150°C, 10 min) yields the thiazole core .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^{13}C NMR identify substituent patterns (e.g., aromatic protons at δ 7.3–7.6 ppm for benzothiazole ).
  • IR : Stretching bands at ~1620 cm1^{-1} (C=N) and ~740 cm1^{-1} (C-S) confirm the thiazole ring .
  • Mass Spectrometry : High-resolution ESI-TOF MS validates molecular formulas (e.g., [M+H]+^+ at m/z 217.0248 for C7_7H5_5ClFN2_2S) .

Q. How are biological activities of this compound derivatives assessed in vitro?

  • Methodological Answer :

  • Antimicrobial Assays : Broth microdilution (CLSI guidelines) determines minimum inhibitory concentrations (MICs) against S. aureus or E. coli. Thiazole derivatives often show MICs ≤ 8 µg/mL due to membrane disruption .
  • Anticancer Screening : MTT assays using cancer cell lines (e.g., MCF-7) evaluate IC50_{50} values. Substituents like halogens enhance cytotoxicity by intercalating DNA .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

  • Methodological Answer :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve cyclization efficiency compared to THF .
  • Catalysts : Adding 4-dimethylaminopyridine (DMAP) accelerates acylation steps, increasing yields from 65% to >85% .
  • Temperature Control : Microwave-assisted synthesis at 150°C reduces side reactions (e.g., hydrolysis) .

Q. How to resolve contradictions between computational predictions and experimental spectral data for this compound?

  • Methodological Answer :

  • DFT Refinement : Use CAM-B3LYP or M06-2X functionals for better agreement with NMR chemical shifts .
  • Solvent Effects : Include implicit solvent models (e.g., PCM) in DFT calculations to match experimental 1^1H NMR peaks .
  • X-ray Crystallography : Validate tautomeric forms using SHELXL refinement, which resolves discrepancies in bond lengths and angles .

Q. What strategies are used to establish structure-activity relationships (SAR) for thiazole derivatives?

  • Methodological Answer :

  • Substituent Variation : Introduce electron-withdrawing groups (e.g., -NO2_2) at the 5-position to enhance antimicrobial activity .
  • 3D-QSAR Modeling : CoMFA or CoMSIA analyses correlate steric/electrostatic fields with bioactivity, guiding rational design .
  • Molecular Docking : AutoDock Vina predicts binding modes to targets like DNA gyrase or tubulin, validated by mutagenesis studies .

Q. Which DFT functionals are most suitable for studying the electronic structure of halogenated thiazoles?

  • Methodological Answer :

  • Hybrid Functionals : B3LYP and ωB97XD accurately describe halogen bonding and charge transfer in fluorinated/chlorinated thiazoles .
  • Dispersion Corrections : Include Grimme’s D3 correction to account for weak interactions in crystal packing .
  • Benchmarking : Compare computed vs. experimental UV-Vis spectra (TD-DFT with CAM-B3LYP) to validate excited-state properties .

Q. How is SHELX software applied in crystallographic refinement of this compound derivatives?

  • Methodological Answer :

  • Data Integration : Use SHELXC/D for initial phase determination from X-ray diffraction data (λ = 0.71073 Å) .
  • Refinement : SHELXL refines anisotropic displacement parameters and hydrogen bonding networks. R-factors < 5% indicate high precision .
  • Validation : PLATON checks for twinning and disorder, critical for publishing in journals like Acta Crystallographica .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.